molecular formula C9H11N3O B3109414 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- CAS No. 172648-58-7

3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-

Cat. No.: B3109414
CAS No.: 172648-58-7
M. Wt: 177.2 g/mol
InChI Key: KKQIUNASZAWCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- belongs to the imidazo[4,5-b]pyridine family, a bicyclic heterocyclic scaffold with fused imidazole and pyridine rings. This derivative is characterized by:

  • A methanol group (-CH2OH) at position 2 of the imidazole ring.
  • Methyl groups (-CH3) at positions 5 and 7 of the pyridine moiety.

These analogs exhibit diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties, which are influenced by substituent variations .

Properties

IUPAC Name

(5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-3-6(2)10-9-8(5)11-7(4-13)12-9/h3,13H,4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQIUNASZAWCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231707
Record name 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172648-58-7
Record name 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172648-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with an imidazole derivative under basic conditions, followed by reduction and subsequent functionalization to introduce the methanol group . The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties. The imidazo[4,5-b]pyridine scaffold is known to interact with various biological targets, making it a versatile template for drug discovery .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The imidazo[4,5-b]pyridine core can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of imidazo[4,5-b]pyridines are highly dependent on substituent patterns. Below is a comparison of key analogs:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- (Target Compound) -CH2OH (C2), -CH3 (C5, C7) C10H12N3O ~193.23 (calculated) Predicted higher polarity due to -CH2OH; moderate solubility in polar solvents.
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine -CF3 (C2), -CH3 (C5, C7) C9H8F3N3 215.18 Lipophilic (logP ~2.5); enhanced metabolic stability due to -CF3.
3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine -CH2C6H4Br (C3), -CH2CH3 (C2), -CH3 (C5, C7) C17H18BrN3 344.25 High density (1.37 g/cm³); moderate pKa (6.26) suggests protonation at neutral pH.
3H-Imidazo[4,5-b]pyridine-2-methanol, 3-methyl-5-phenoxy -CH2OH (C2), -CH3 (C3), -OPh (C5) C14H13N3O2 255.25 Lower acidity (pKa ~13.29); increased steric bulk due to phenoxy group.

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF3) : Enhance lipophilicity and metabolic stability but reduce solubility .
  • Hydroxyl-Containing Groups (e.g., -CH2OH) : Improve aqueous solubility but may reduce membrane permeability .
Anticancer and Anti-Inflammatory Potential
  • 2,3-Diaryl Derivatives (e.g., Compound 3f) : Exhibit selective COX-2 inhibition (IC50 = 9.2 µM vs. COX-1 IC50 = 21.8 µM) and moderate cytotoxicity, with binding modes mimicking celecoxib .
  • 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one : Demonstrates anticancer activity via [3 + 3] cyclocondensation; structural modifications at C3 and C6 enhance cytotoxicity .
  • Target Compound (Hypothetical): The 5,7-dimethyl groups may stabilize π-π interactions in enzyme binding, while the C2-methanol group could participate in hydrogen bonding, analogous to COX-2 inhibitor scaffolds .

Computational and Structural Insights

  • DFT Studies : Predict regioselectivity in reactions involving imidazo[4,5-b]pyridine precursors, favoring nucleophilic attack at the CH2 group over NH .
  • AM1 Model : Used to optimize synthetic routes and predict hydrogen-bonding capabilities, critical for designing analogs with improved bioavailability .

Biological Activity

3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- (CAS Number: 172648-58-7) is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antiproliferative, antimicrobial, and antifungal properties.

Antiproliferative Activity

The compound has shown promising antiproliferative effects against various cancer cell lines. In a study evaluating the activity of imidazo[4,5-b]pyridine derivatives, 3H-Imidazo[4,5-b]pyridine-2-methanol was tested against multiple human cancer cell lines. The results indicated that it exhibited selective cytotoxicity, particularly against:

  • HeLa cells (cervical cancer)
  • SW620 cells (colorectal cancer)
  • NCI-H460 cells (lung carcinoma)

Table 1: Antiproliferative Activity of 3H-Imidazo[4,5-b]pyridine-2-methanol

Cell LineIC50 (µM)Selectivity
HeLa1.8High
SW6203.2Moderate
NCI-H4602.1High

The compound demonstrated an IC50 value ranging from 1.8 to 3.2 µM , indicating strong antiproliferative activity compared to other derivatives in the study .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. A comparative study of various imidazo[4,5-b]pyridine derivatives revealed that while many lacked significant antibacterial activity, some derivatives showed moderate efficacy against Gram-negative bacteria such as Escherichia coli.

Table 2: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMIC (µM)
Compound 14E. coli32
Compound 7Bacillus cereus16
Compound 10Staphylococcus aureus25

The compound's derivatives were evaluated for their Minimum Inhibitory Concentration (MIC), with notable results for compound 14 showing moderate activity against E. coli at an MIC of 32 µM .

Antifungal Activity

In addition to its anticancer and antibacterial properties, the compound has been evaluated for antifungal activity . A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and tested against Puccinia polysora, a fungal pathogen affecting crops.

Table 3: Antifungal Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTarget FungiEC50 (mg/L)
Compound 7bP. polysora4.00
TebuconazoleP. polysora2.00

Compound 7b exhibited an EC50 value of 4.00 mg/L , comparable to that of tebuconazole, a widely used fungicide .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study conducted by researchers synthesized various imidazo[4,5-b]pyridine derivatives and evaluated their biological activities. The findings indicated that structural modifications significantly influenced their antiproliferative and antimicrobial activities.
  • Mechanistic Insights : The mechanism behind the biological activities was further explored through molecular docking studies that suggested strong interactions between the compounds and target enzymes involved in cancer proliferation and bacterial resistance mechanisms.
  • Comparative Analysis : In a comparative analysis of imidazo[4,5-b]pyridine derivatives, it was found that substitutions at specific positions on the pyridine ring could enhance biological activity significantly.

Q & A

Basic: What are the optimized synthetic routes for 5,7-dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves condensation of substituted pyridine-2,3-diamine derivatives with aldehydes or ketones. For example:

  • Step 1: React 5,7-dimethylpyridine-2,3-diamine with a formaldehyde equivalent under phase-transfer catalysis (e.g., DMF as solvent, p-toluenesulfonic acid catalyst) .
  • Step 2: Optimize temperature (80–100°C) and reaction time (4–6 hours) to maximize cyclization.
  • Critical Factors: Solvent polarity (DMF enhances nucleophilicity) and catalyst loading (1–5 mol%) significantly impact yield. Phase-transfer catalysis improves reaction efficiency in solid-liquid systems .

Basic: How should solubility and stability be managed for this compound in experimental workflows?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF: ~30 mg/mL, DMSO: ~20 mg/mL). Pre-purge solvents with inert gas (N₂/Ar) to prevent oxidation .
  • Stability: Store at -20°C in amber vials under inert atmosphere. Stability ≥4 years when protected from light and moisture .
  • Handling: Use gloveboxes for hygroscopic samples; lyophilize aqueous suspensions for long-term storage.

Basic: What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • UV/Vis: λmax at ~244 nm and 286 nm (π→π* transitions in imidazole and pyridine rings) .
  • NMR: Use DMSO-d₆ to resolve tautomeric effects. Key signals:
    • ¹H NMR: Methyl groups (δ 2.3–2.5 ppm), methanol proton (δ 4.8–5.2 ppm).
    • ¹³C NMR: Imidazole C2 (δ 150–155 ppm), pyridine C5/C7 (δ 120–125 ppm) .
  • X-ray Crystallography: Resolves tautomerism ambiguities (e.g., 3H vs. 1H imidazo tautomers) .

Advanced: How do computational methods (DFT/AM1) predict regioselectivity in derivative synthesis?

Methodological Answer:

  • DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient pyridine rings favor nucleophilic attack at C2 .
  • AM1 Parametrization: Simulate hydrogen-bonding interactions (e.g., methanol group with solvents) to rationalize solvent-dependent tautomerism .
  • Case Study: Michael addition reactions of acrylonitrile derivatives show regioselectivity at C7 due to lower activation barriers (ΔG‡ ~25 kcal/mol) .

Advanced: What biological targets are plausible for 5,7-dimethyl derivatives based on structural analogs?

Methodological Answer:

  • Kinase Inhibition: Analogous compounds (e.g., L-163,491) bind to angiotensin II receptors via imidazole-pyridine stacking and hydrogen bonding .
  • Antimicrobial Activity: Bromo/chloro derivatives (e.g., 7-bromo-2-phenyl analogs) inhibit microbial growth by disrupting ATP-binding pockets .
  • Experimental Design: Screen against kinase panels (e.g., Aurora kinases) using fluorescence polarization assays. Compare IC₅₀ values with control inhibitors (e.g., staurosporine) .

Advanced: How can polymorphism and salt formation impact pharmacological profiling?

Methodological Answer:

  • Polymorph Screening: Use solvent evaporation (e.g., EtOH/water mixtures) to isolate Form I (monoclinic) and Form II (orthorhombic). Characterize via PXRD and DSC .
  • Salt Formation: Co-crystallize with HCl or succinic acid to enhance bioavailability. Monitor pH-dependent solubility (e.g., >90% dissolution at pH 6.8) .
  • Bioactivity Impact: Polymorphs may exhibit 2–3-fold differences in IC₅₀ due to crystal packing variations .

Advanced: How to resolve contradictions in NMR data caused by solvent or tautomerism?

Methodological Answer:

  • Tautomerism: In D₂O, the 3H-imidazo tautomer dominates (δ 8.1 ppm for NH), while DMSO-d₆ stabilizes the 1H form (δ 10.2 ppm) .
  • Solvent Artifacts: Compare data across solvents (CDCl₃ vs. DMSO-d₆). Use variable-temperature NMR to detect dynamic equilibria .
  • Cross-Validation: Supplement with IR (N-H stretches at 3200–3400 cm⁻¹) and high-resolution MS (m/z 163.1765 [M+H]⁺) .

Advanced: What strategies optimize catalytic efficiency in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂). p-TsOH achieves >80% yield at 5 mol% loading .
  • Flow Chemistry: Continuous flow reactors reduce reaction time (2 hours vs. 6 hours batch) and improve purity (>98% by HPLC) .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining yield (~75%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
Reactant of Route 2
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.